molecular formula C8H7N3O3 B1399511 Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate CAS No. 1095822-24-4

Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate

Cat. No.: B1399511
CAS No.: 1095822-24-4
M. Wt: 193.16 g/mol
InChI Key: BTITZWDWJHRMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a heterocyclic compound featuring a fused pyrrolo-pyrimidine scaffold. Its molecular formula is C₈H₇N₃O₃, with a molecular weight of 193.16 g/mol (CAS: 1095822-24-4, MDL: MFCD17015874) . The structure includes a 6-oxo group and a methyl ester substituent at position 4, which contribute to its hydrogen-bonding capacity and reactivity. This compound is commercially available at 95% purity and is utilized in pharmaceutical and materials research due to its versatile scaffold .

Properties

IUPAC Name

methyl 6-oxo-5,7-dihydropyrrolo[2,3-d]pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-8(13)6-4-2-5(12)11-7(4)10-3-9-6/h3H,2H2,1H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTITZWDWJHRMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CC(=O)NC2=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are essential for DNA biosynthesis. The inhibition of these enzymes leads to cell death, making this compound a potential candidate for anticancer therapies.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to exhibit potent anti-necroptotic activity in both human and mouse cellular assays. This activity is associated with its ability to inhibit receptor-interacting protein kinase 1 (RIPK1), a key regulator of necroptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to and inhibits thymidylate synthase (TS) and dihydrofolate reductase (DHFR), leading to the disruption of DNA biosynthesis. Additionally, it inhibits receptor-interacting protein kinase 1 (RIPK1), thereby preventing necroptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under room temperature conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, while at higher doses, it may cause toxic or adverse effects. For instance, high doses of similar compounds have been associated with toxicity in animal models. Therefore, careful dosage optimization is essential to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for DNA biosynthesis. The inhibition of these enzymes disrupts the metabolic flux, leading to cell death. Additionally, it may affect metabolite levels, further influencing cellular metabolism.

Biological Activity

Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolo[2,3-D]pyrimidine core structure. Its molecular formula is C8H8N2O3C_8H_8N_2O_3, with a molecular weight of approximately 180.16 g/mol. The compound's structure allows for various substitutions that can enhance its biological activity.

The compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in cellular proliferation and survival pathways. Notably, it has been identified as an inhibitor of Focal Adhesion Kinases (FAK) and Pyk2, which play crucial roles in cancer cell migration and invasion. This inhibition can lead to reduced tumor growth and metastasis in various cancer models .

Antitumor Activity

Research indicates that this compound demonstrates significant antitumor activity. In vitro studies have shown that this compound inhibits the proliferation of human tumor cells expressing folate receptors (FR) and other transporters. For instance, compounds derived from this class have shown IC50 values in the low nanomolar range against FR-expressing tumors, indicating potent cytotoxic effects .

Data Table: Biological Activity Overview

Activity IC50 (nM) Cell Line Mechanism
Antitumor1.82RT16 (FRα-expressing)Inhibition of GARFTase
Antitumor4.53D4 (FRβ-expressing)Inhibition of GARFTase
Antitumor43R2/hPCFT4FR-mediated uptake
Cytotoxicity0.57IGROV1FAK/Pyk2 inhibition

Case Studies

  • Inhibitory Effects on Tumor Growth : A study conducted on xenograft models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The compound's mechanism was attributed to its ability to induce apoptosis in cancer cells while sparing normal cells from toxicity .
  • Combination Therapy : Research has explored the efficacy of this compound in combination with traditional chemotherapeutics. In one study, combining this compound with pemetrexed enhanced the overall antitumor effect, suggesting a synergistic relationship that could be exploited for improved cancer treatment strategies .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Agents

Research has indicated that derivatives of pyrrolo[2,3-D]pyrimidines, including methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate, exhibit significant anticancer activity. A study demonstrated that certain substituted pyrrolo[2,3-D]pyrimidines could selectively target folate receptors in tumor cells, enhancing their efficacy as anticancer agents. The compound showed increased anti-proliferative activity against engineered cells expressing folate receptors, indicating its potential for targeted cancer therapy .

1.2 Central Nervous System Depressants

Another notable application of this compound is its pharmacological activity as a central nervous system depressant. Studies have shown that related compounds can decrease motor activity and respiration in animal models, suggesting potential uses in the treatment of anxiety or sleep disorders. The pharmacodynamic properties of these compounds indicate their ability to modulate neurotransmitter systems effectively .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the modification of its chemical structure to enhance biological activity. Various derivatives have been synthesized to explore their therapeutic potential further.

Derivative Biological Activity Reference
Compound AAnticancer (IC50 = 1.7 nM)
Compound BCNS depressant effects
Compound CSelective folate receptor targeting

Case Studies

3.1 Targeting Folate Receptors in Cancer Therapy

A significant case study involved the evaluation of a series of pyrrolo[2,3-D]pyrimidine derivatives for their ability to inhibit tumor cell growth through selective uptake mechanisms related to folate receptors. The most active analogs demonstrated potent inhibitory effects on human tumor cells with specific structural modifications leading to enhanced selectivity and efficacy .

3.2 CNS Depressant Activity Assessment

In another study assessing the central nervous system effects of related compounds, it was found that certain derivatives produced significant reductions in motor activity and respiration rates in animal models when administered at specific doses. This highlights the potential therapeutic applications for treating conditions characterized by hyperactivity or insomnia .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

Three structurally related compounds are compared below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity CAS / MDL Number
Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (Target) C₈H₇N₃O₃ 193.16 6-oxo, 4-methyl ester 95% 1095822-24-4 / MFCD17015874
Methyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (Analog 1) C₈H₈ClN₃O₃ 229.62 4-chloro, 5-hydroxy, 6-methyl ester Mixture 2253639-05-1 / MFCD31719964
5-Hydroxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (Analog 2) C₈H₇N₃O₃ 193.16 1-methyl, 2,4-dione, pyrido-fused scaffold 95%+ MFCD11986521

Structural and Functional Differences

Analog 1
  • Substituents: The 4-chloro and 5-hydroxy groups replace the 6-oxo group in the target compound.
  • Stereochemistry : Analog 1 exists as a mixture of diastereomers (0 of 2 defined stereocenters), which complicates its crystallization and reactivity compared to the target compound’s single isomer .
  • Molecular Weight : Higher (229.62 g/mol) due to the chlorine atom.
Analog 2
  • Scaffold : Features a pyrido[2,3-d]pyrimidine core instead of a pyrrolo-pyrimidine, altering ring puckering dynamics (see Section 2.3) .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The target compound’s 6-oxo and ester groups enable bidirectional hydrogen bonding , critical for crystal packing . In contrast, Analog 1’s 5-hydroxy group may form stronger intramolecular H-bonds, while Analog 2’s dione groups support extended H-bond networks .
  • Ring Puckering: The pyrrolo-pyrimidine scaffold in the target compound exhibits nonplanar puckering, as defined by Cremer-Pople coordinates, which influence its conformational stability . Analog 2’s pyrido scaffold likely adopts distinct puckering patterns due to the fused pyridine ring .

Lumping Strategy Considerations

Their divergent substituents (e.g., Cl, OH, dione) lead to distinct physicochemical behaviors, violating the lumping principle that assumes similar properties in grouped compounds .

Q & A

Q. What are the optimal synthetic routes for Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and functionalization. For example, similar pyrrolo[2,3-d]pyrimidine derivatives are synthesized using a three-component reaction (MCR) with cyanocetamide, aldehydes, and N-(2-oxo-2-arylethyl)methanesulfonamide in ethanol under reflux, followed by purification via silica gel chromatography . Alternative routes involve coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in anhydrous DMF to activate carboxylic intermediates . Key steps include:
  • Cyclization : Heating at 150°C to form the pyrrolo-pyrimidine core.
  • Functionalization : Introducing substituents via alkylation or esterification.
    Table 1 : Example yields and conditions for analogous compounds:
CompoundReaction StepsYieldKey Conditions
19a Alkylation of thiophene95%CDMT/NMM activation, RT
25a MCR with cyanocetamide89%Ethanol reflux, 150°C cyclization

Q. How can spectroscopic methods (NMR, HRMS) characterize this compound?

  • Methodological Answer :
  • 1H/13C NMR : Analyze chemical shifts for the pyrrolo-pyrimidine core. For example, the methyl ester group typically appears at δ ~3.8–4.0 ppm (1H) and δ ~165–170 ppm (13C). The dihydro-oxo moiety shows characteristic downfield shifts (δ ~10–12 ppm for NH protons) .
  • HRMS : Confirm molecular weight with <2 ppm error. For instance, 25a (C15H12N3O2) has an [M+H]+ peak at m/z 266.0930 .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., hydrogen bonding, ring puckering) be resolved?

  • Methodological Answer : Use software like SHELXL for refinement . For ring puckering, apply Cremer-Pople coordinates to quantify out-of-plane displacements. For example, pyrrolo-pyrimidine rings often exhibit envelope or half-chair conformations, with puckering amplitudes (q) of 0.2–0.5 Å and phase angles (φ) dependent on substituents . Table 2 summarizes parameters for similar heterocycles:
Compoundq (Å)φ (°)Conformation
Cyclopentane analog 0.3518°Envelope
Pyrrolo-pyrimidine 0.2825°Half-chair

Q. What computational methods predict reactivity and regioselectivity in functionalization?

  • Methodological Answer :
  • DFT Calculations : Optimize transition states for electrophilic substitutions. For example, the C-5 position in pyrrolo-pyrimidines is more reactive due to electron-rich π-systems .
  • Docking Studies : Assess binding affinities for kinase targets (e.g., JAK1 inhibitors) using PyMol or AutoDock. Substituents at C-4 (ester) and C-6 (oxo) are critical for hydrogen bonding with ATP-binding pockets .

Q. How are hydrogen bonding patterns analyzed in crystal structures?

  • Methodological Answer : Apply graph-set analysis (Etter’s method) to classify motifs like R22(8)R_2^2(8) rings or DD chains. For example, N–H···O interactions between the oxo group and adjacent amine protons form R22(8)R_2^2(8) motifs, stabilizing crystal packing .

Q. How can biological activity (e.g., kinase inhibition) be systematically evaluated?

  • Methodological Answer :
  • In vitro assays : Measure IC50 values against kinase panels (e.g., JAK1/2). For example, (R)-6c showed JAK1 selectivity (IC50 = 8.5 nM) via competitive binding assays .
  • SAR Studies : Modify substituents (e.g., ester → amide) to enhance selectivity. Ethyl or propyl chains at C-5 improve lipophilicity and membrane permeability .

Data Contradiction Analysis

Q. How should conflicting NMR or crystallographic data be addressed?

  • Methodological Answer :
  • NMR : Verify solvent effects (e.g., DMSO vs. CDCl3) and tautomeric states. The oxo group in pyrrolo-pyrimidines may exhibit keto-enol tautomerism, shifting NH signals .
  • Crystallography : Check for twinning or disorder using PLATON. SHELXD can resolve phase ambiguities in low-resolution datasets .

Key Research Findings

  • Synthetic Efficiency : MCRs achieve higher yields (>85%) compared to stepwise routes .
  • Biological Relevance : C-4 ester derivatives show promise as kinase inhibitors with IC50 values <10 nM .
  • Structural Insights : Ring puckering and hydrogen bonding dictate solubility and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.